molecular formula C20H16O B103524 7-Methoxy-12-methylbenzo[b]phenanthrene CAS No. 16354-47-5

7-Methoxy-12-methylbenzo[b]phenanthrene

Cat. No.: B103524
CAS No.: 16354-47-5
M. Wt: 272.3 g/mol
InChI Key: NYOGCOVCKPOSCX-UHFFFAOYSA-N
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Description

7-Methoxy-12-methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O It is a derivative of benz[a]anthracene, characterized by the presence of a methoxy group at the 7th position and a methyl group at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-12-methylbenz[a]anthracene typically involves the methylation and methoxylation of benz[a]anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of 7-Methoxy-12-methylbenz[a]anthracene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-12-methylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of 7-Methoxy-12-methylbenz[a]anthracene, which can have distinct chemical and physical properties.

Scientific Research Applications

7-Methoxy-12-methylbenz[a]anthracene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological activity helps in understanding the interactions of similar compounds with biological systems.

    Medicine: It serves as a reference compound in the development of drugs targeting specific pathways influenced by polycyclic aromatic hydrocarbons.

    Industry: Its derivatives are explored for use in materials science, including the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-12-methylbenz[a]anthracene involves its interaction with cellular components, leading to various biological effects. It can bind to DNA and proteins, causing mutations and other cellular changes. The compound may also influence signaling pathways, such as the interleukin-2 pathway, which plays a role in immune response modulation .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Known for its carcinogenic properties and used extensively in cancer research.

    7-Hydroxymethyl-12-methylbenz[a]anthracene: Exhibits different biological activities compared to its methoxy counterpart.

    4-Methoxy-7,12-dimethylbenz[a]anthracene: Another derivative with distinct chemical and biological properties.

Uniqueness

7-Methoxy-12-methylbenz[a]anthracene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Its methoxy group at the 7th position and methyl group at the 12th position confer distinct chemical properties that differentiate it from other similar compounds .

Properties

CAS No.

16354-47-5

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7-methoxy-12-methylbenzo[a]anthracene

InChI

InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3

InChI Key

NYOGCOVCKPOSCX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42

Synonyms

7-Methoxy-12-methylbenz[a]anthracene

Origin of Product

United States

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